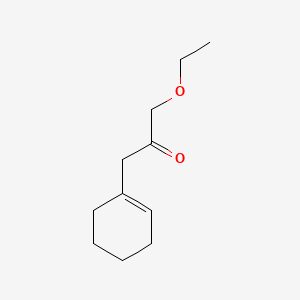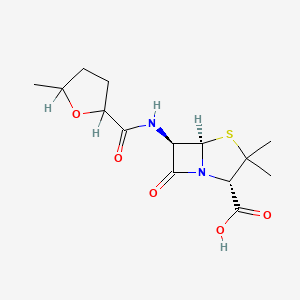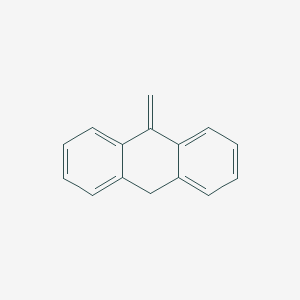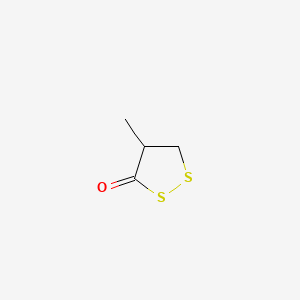
4-Methyl-1,2-dithiolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2-dithiolan-3-one is an organic compound with the molecular formula C₄H₆OS₂. It is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-dithiolan-3-one can be synthesized from carbonyl compounds using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiolane ring. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2-dithiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: H₂/Ni, H₂/Rh, Zn/HCl
Substitution: LiAlH₄, NaBH₄
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
4-Methyl-1,2-dithiolan-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2-dithiolan-3-one involves its ability to interact with molecular targets and pathways associated with oxidative stress. The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in cells . Additionally, it can modulate signaling pathways involved in inflammation and cell survival .
Comparaison Avec Des Composés Similaires
3-Methyl-1,2-dithiolan-4-one: Similar in structure but differs in the position of the methyl group.
1,3-Dithiolane: An isomer of 1,2-dithiolane with different chemical properties.
4-Methyl-1,3-dithiolan-2-one: Another isomer with a different arrangement of atoms.
Uniqueness: 4-Methyl-1,2-dithiolan-3-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
37598-64-4 |
|---|---|
Formule moléculaire |
C4H6OS2 |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
4-methyldithiolan-3-one |
InChI |
InChI=1S/C4H6OS2/c1-3-2-6-7-4(3)5/h3H,2H2,1H3 |
Clé InChI |
KRWQEDVKDCTFDU-UHFFFAOYSA-N |
SMILES canonique |
CC1CSSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
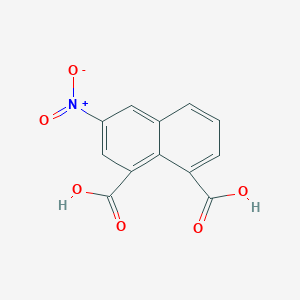
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)
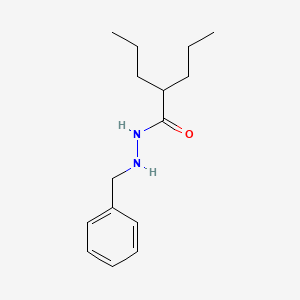


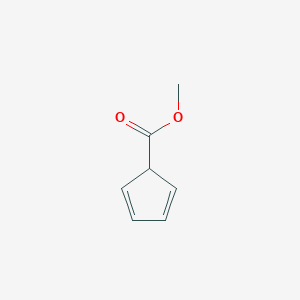
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
